molecular formula C17H22BrNO4 B3308232 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide CAS No. 937598-92-0

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide

Cat. No.: B3308232
CAS No.: 937598-92-0
M. Wt: 384.3 g/mol
InChI Key: RFUVLJCQPMSIQS-UHFFFAOYSA-N
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Description

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide is an organic compound with the molecular formula C17H22BrNO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide typically involves a multi-step process. One common synthetic route starts with the bromination of 2-ethoxy-4-formylphenol to obtain 2-bromo-6-ethoxy-4-formylphenol. This intermediate is then reacted with chloroacetyl chloride to form 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetyl chloride. Finally, the acetyl chloride derivative is reacted with cyclohexylamine to yield the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(2-bromo-6-ethoxy-4-carboxyphenoxy)-N-cyclohexylacetamide.

    Reduction: 2-(2-bromo-6-ethoxy-4-hydroxyphenoxy)-N-cyclohexylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.

    2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide: Lacks the N-cyclohexyl substitution.

Uniqueness

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide is unique due to the presence of both the cyclohexyl and formyl groups, which can impart distinct chemical and biological properties. The cyclohexyl group can influence the compound’s lipophilicity and membrane permeability, while the formyl group can participate in specific biochemical interactions.

Properties

IUPAC Name

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-2-22-15-9-12(10-20)8-14(18)17(15)23-11-16(21)19-13-6-4-3-5-7-13/h8-10,13H,2-7,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUVLJCQPMSIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401194092
Record name 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937598-92-0
Record name 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937598-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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